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Cat. No.: B8099796 Get Quote

Executive Summary
Linderone (

; MW 286.[1]28) is a substituted cyclopentenedione derivative, specifically identified as 3-
hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one. It is a key
chemotaxonomic marker of the Lindera genus (Lauraceae).

Distinguishing Linderone from its methylated analog, Methyllinderone (

), is critical in phytochemical analysis. This guide delineates the specific NMR and MS
signatures required for unequivocal identification, focusing on the diagnostic enolic hydroxyl
signal and specific fragmentation patterns.

Part 1: Structural Architecture
The chemical structure of Linderone is characterized by a highly conjugated system

comprising a cyclopentadienone core substituted with methoxy groups and a cinnamoyl side

chain.
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Property Data

IUPAC Name
3-Hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-

2-enoyl]cyclopenta-2,4-dien-1-one

Molecular Formula

Exact Mass 286.0841

Key Functional Groups -triketone (enolized), Aryl conjugated ketone,

Methoxy ethers

Part 2: Mass Spectrometry (MS) Profiling
Fragmentation Logic
Linderone exhibits a distinct fragmentation pattern under Electron Ionization (EI) at 70 eV. The

molecular ion is stable due to extensive conjugation.

Table 1: Diagnostic MS Fragments (EI, 70 eV)
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m/z (Rel. Int.) Ion Assignment Structural Interpretation

286 Molecular Ion. Confirms MW of

286.[1]

271
Loss of Methyl (

). Cleavage of methoxy group.

258 Loss of CO. Typical for cyclic

ketones/quinones.

131
Cinnamoyl Cation (

). Diagnostic for the side chain.

103
Styryl Cation. Loss of CO from

the cinnamoyl fragment.

77

Phenyl Cation. Characteristic

of the unsubstituted benzene

ring.

Diagram: MS Fragmentation Pathway
The following diagram illustrates the logical cleavage points leading to the base peaks.
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Figure 1: Primary fragmentation pathways for Linderone under Electron Ionization.[1][2][3][4]

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy[6]
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The NMR data presented below is calibrated for

(Deuterated Chloroform) at 500 MHz (

).

1H NMR Assignment
The proton spectrum is simple due to the lack of protons on the cyclopentadienone ring itself

(fully substituted). The key diagnostic is the downfield enolic proton.

Table 2:

NMR Chemical Shifts (

)
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Position (ppm)

Multiplicity (

in Hz)
Integration

Assignment
Logic

OH 18.2 - 18.5 s (broad) 1H

Enolic Hydroxyl.

Extremely

deshielded due

to intramolecular

H-bonding with

the side-chain

carbonyl.

8.25
d (

)
1H

Trans-olefin.

Deshielded by

conjugation with

two carbonyls.

7.85
d (

)
1H

Trans-olefin.

Large coupling

constant

confirms (E)-

geometry.

2', 6' 7.65 - 7.70 m 2H

Aromatic. Ortho

protons of the

phenyl ring.

3', 4', 5' 7.40 - 7.45 m 3H

Aromatic.

Meta/Para

protons.

4-OMe 4.15 s 3H

Methoxy.[1]

Attached to the

electron-deficient

ring.

5-OMe 3.75 s 3H

Methoxy. Slightly

more shielded

than 4-OMe.
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13C NMR Assignment
The carbon spectrum is characterized by distinct carbonyl/enol signals in the 180-200 ppm

range.[5]

Table 3:

NMR Chemical Shifts (

)

Position (ppm) Type Assignment

C=O (Side chain) 192.5 Cq
Conjugated ketone

carbonyl.

C-1 (Ring) 185.0 Cq Ring carbonyl.

C-3 (Enol) 175.0 Cq Enolic carbon (C-OH).

C-4 155.2 Cq Vinyl ether carbon.

C-5 140.5 Cq Vinyl ether carbon.

(Alkene) 145.8 CH -carbon of cinnamoyl

group.

(Alkene) 120.5 CH -carbon of cinnamoyl

group.

Phenyl (ipso) 134.5 Cq
Aromatic quaternary

carbon.

Phenyl (CH) 128-131 CH Aromatic methines.

OMe 60.5, 58.2 Methoxy carbons.

Diagram: HMBC Correlations
Heteronuclear Multiple Bond Correlation (HMBC) is essential to connect the methoxy groups to

the specific ring carbons.
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Figure 2: Key HMBC correlations establishing the connectivity of methoxy groups and the side

chain.

Part 4: Experimental Protocols
Isolation from Lindera erythrocarpa
To obtain high-purity Linderone for spectral analysis, follow this standardized extraction

workflow.

Reagents: Methanol (HPLC grade), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

Extraction: Macerate dried leaves of L. erythrocarpa (1.0 kg) in Methanol (5 L) for 72 hours

at room temperature.

Partitioning: Evaporate MeOH. Suspend residue in water. Partition sequentially with Hexane

(removes lipids) and EtOAc.

Target Fraction: Collect the EtOAc fraction. Linderone concentrates here.

Purification:

Column Chromatography: Silica Gel 60.

Gradient: Hexane:EtOAc (start 9:1

7:3).
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Observation: Linderone typically elutes as a yellow/orange band.

Crystallization: Recrystallize from cold MeOH to yield orange needles.

NMR Acquisition Parameters
Instrument: Bruker Avance III 500 MHz (or equivalent). Sample Prep: Dissolve 5-10 mg of pure

Linderone in 0.6 mL

.

1H Parameters:

Pulse angle: 30°

Relaxation delay (D1): 1.0 s

Scans (NS): 16

Spectral width: 20 ppm (to capture the OH signal at 18.5 ppm). Critical Step.

13C Parameters:

Pulse angle: 45°

Relaxation delay (D1): 2.0 s

Scans (NS): 1024 (minimum for quaternary carbons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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